molecular formula C15H9ClO4 B14007148 2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one CAS No. 70460-36-5

2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one

Cat. No.: B14007148
CAS No.: 70460-36-5
M. Wt: 288.68 g/mol
InChI Key: QODKDHAVNFRNBN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one is a chemical compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound features a chromen-4-one core structure substituted with a 4-chlorophenyl group and two hydroxyl groups at positions 3 and 7. Flavonoids are widely studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2,4,6-trihydroxyacetophenone under basic conditions. The reaction proceeds through the formation of a chalcone intermediate, which undergoes cyclization to form the chromen-4-one structure. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide in an ethanol or methanol solvent system. The reaction mixture is usually heated under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the 4-chlorophenyl group under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various models.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-3,7-dihydroxychromen-4-one can be compared with other flavonoids such as quercetin, kaempferol, and luteolin:

    Quercetin: Similar antioxidant and anti-inflammatory properties but lacks the 4-chlorophenyl substitution.

    Kaempferol: Shares the chromen-4-one core but has different hydroxylation patterns.

    Luteolin: Similar structure but with hydroxyl groups at different positions.

The unique 4-chlorophenyl substitution in this compound may contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

70460-36-5

Molecular Formula

C15H9ClO4

Molecular Weight

288.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-3,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,17,19H

InChI Key

QODKDHAVNFRNBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)Cl

Origin of Product

United States

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